molecular formula C9H11BrO3S B175723 2-Bromoethyl 4-methylbenzenesulfonate CAS No. 19263-21-9

2-Bromoethyl 4-methylbenzenesulfonate

Cat. No.: B175723
CAS No.: 19263-21-9
M. Wt: 279.15 g/mol
InChI Key: LTMNMMFAYJZNTC-UHFFFAOYSA-N
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Description

2-Bromoethyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C₉H₁₁BrO₃S . It is a derivative of benzenesulfonic acid and is characterized by the presence of a bromoethyl group attached to the sulfonate moiety. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromoethyl group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromoethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromoethyl group is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules from simpler precursors .

Comparison with Similar Compounds

  • 2-Bromoethyl p-toluenesulfonate
  • 2-Bromoethyl tosylate
  • Bromoethyl triflate

Comparison: 2-Bromoethyl 4-methylbenzenesulfonate is similar to these compounds in terms of its reactivity and applications. its unique structure, with the 4-methyl group on the benzenesulfonate moiety, can influence its reactivity and selectivity in certain reactions. This makes it a valuable compound in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromoethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNMMFAYJZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390633
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-21-9
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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